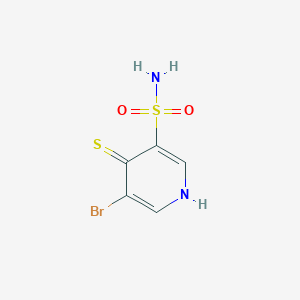

5-Bromo-4-mercaptopyridine-3-sulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H5BrN2O2S2 |

|---|---|

Molekulargewicht |

269.1 g/mol |

IUPAC-Name |

5-bromo-4-sulfanylidene-1H-pyridine-3-sulfonamide |

InChI |

InChI=1S/C5H5BrN2O2S2/c6-3-1-8-2-4(5(3)11)12(7,9)10/h1-2H,(H,8,11)(H2,7,9,10) |

InChI-Schlüssel |

SXYQAOSSRDKFCA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=S)C(=CN1)Br)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 5-Bromo-4-mercaptopyridine-3-sulfonamide

The construction of the target molecule hinges on the sequential and regioselective introduction of its three key substituents onto a pyridine (B92270) core. The synthetic strategy must consider the directing effects of the substituents at each stage, as well as the chemical compatibility of the functional groups present. A plausible retrosynthetic analysis suggests that the final step could be the introduction of the mercapto group via nucleophilic substitution, a common method for forming aryl thioethers. nih.govacsgcipr.org This implies a precursor such as a 5-bromo-4-halopyridine-3-sulfonamide.

Precursor Selection and Initial Pyridine Ring Functionalization

The choice of the initial precursor is critical for an efficient synthesis. One logical starting point is a pre-functionalized pyridine ring bearing a sulfonamide group at the 3-position. Pyridine-3-sulfonamide (B1584339) can be synthesized from pyridine-3-sulfonyl chloride. chemicalbook.com The sulfonyl chloride itself is commonly prepared from 3-aminopyridine (B143674) via a diazotization reaction followed by a sulfonyl chlorination, or from pyridine-3-sulfonic acid using reagents like phosphorus pentachloride and phosphorus oxychloride. google.comchemicalbook.comchemicalbook.comgoogle.com

The general synthesis of pyridine-based sulfonamides often involves the reaction of a pyridine sulfonyl chloride with an amine. eurjchem.comresearchgate.net For the target compound, the primary sulfonamide (-SO₂NH₂) is required, which can be readily formed by reacting pyridine-3-sulfonyl chloride with ammonia (B1221849). chemicalbook.comgoogle.com

An alternative strategy involves building the substituted pyridine ring from acyclic precursors, a method that can offer high regiochemical control. rsc.org However, for this specific substitution pattern, functionalization of a pre-existing pyridine ring is a more direct approach. A key intermediate for the synthesis would be 4-chloropyridine-3-sulfonamide, which is commercially available and serves as a versatile precursor for further functionalization. bldpharm.comsigmaaldrich.comambeed.com

Introduction of the Bromine Substituent

With the sulfonamide group in place at the C-3 position, the next strategic step is the introduction of the bromine atom at the C-5 position. This can be achieved either by direct bromination of a suitable pyridine-3-sulfonamide derivative or by using a bromopyridine intermediate from the outset.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, requiring vigorous reaction conditions. uoanbar.edu.iq However, the regiochemical outcome of the substitution is influenced by the existing substituents. A sulfonamide group at the 3-position is an electron-withdrawing, meta-directing group. Therefore, electrophilic bromination would be directed to the 5-position.

Studies on the halogenation of activated pyridines, such as those bearing amino or hydroxy groups, show that reagents like N-bromosuccinimide (NBS) can achieve regioselective bromination under mild conditions. researchgate.netthieme-connect.com For a less activated ring, such as one bearing a sulfonamide and a chloro group (e.g., 4-chloropyridine-3-sulfonamide), more forceful conditions might be necessary. The specific conditions would need to be optimized to achieve selective monobromination at the desired C-5 position without promoting side reactions.

Table 1: Selected Bromination Conditions for Pyridine Derivatives

| Starting Material | Brominating Agent | Conditions | Major Product(s) |

| 3-Hydroxypyridine | Br₂ / NaOH | Aqueous solution | 2-Bromo-3-hydroxypyridine |

| 2-Aminopyridine | NBS (1 equiv.) | CCl₄, reflux | 5-Bromo-2-aminopyridine |

| 3-Methoxypyridine | NBS (1 equiv.) | CH₃CN, rt | 2-Bromo-3-methoxypyridine & 5-Bromo-3-methoxypyridine |

| Pyridine N-Oxide | (COBr)₂ / Et₃N | CH₂Br₂, 0 °C | 2-Bromopyridine |

This table presents examples of bromination on substituted pyridines to illustrate regiochemical outcomes under various conditions. Data compiled from sources. thieme-connect.comresearchgate.net

An alternative to direct bromination is to begin with a pyridine ring that already contains a bromine atom at the desired position. For instance, a starting material like 3-bromo-4-chloropyridine (B1270894) could serve as a precursor. chemimpex.com Such intermediates are valuable because the halogen atoms can be selectively functionalized. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution than the bromine at the 3-position. quimicaorganica.orgquora.com The challenge would then be the introduction of the sulfonamide group at the 3-position, which could potentially be achieved through halogen-metal exchange followed by quenching with sulfur dioxide and subsequent conversion to the sulfonamide. This multi-step process highlights the strategic decisions involved in sequencing the introduction of each functional group.

Regiospecific Introduction of the Mercapto Group

The final key transformation is the introduction of the mercapto (-SH) group at the 4-position of the 5-bromo-pyridine-3-sulfonamide core. This is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the 2- and 4-positions. quora.commatanginicollege.ac.inyoutube.com The presence of strong electron-withdrawing groups, such as the sulfonamide at C-3 and the bromine at C-5, further activates the ring for nucleophilic attack. A leaving group at the C-4 position, such as a chloride or fluoride, is readily displaced by a suitable sulfur nucleophile. acsgcipr.org

The reaction typically involves treating the 4-halopyridine precursor with a source of the hydrosulfide (B80085) anion (SH⁻), such as sodium hydrosulfide (NaHS) or sodium sulfide. nih.govgoogle.com The choice of solvent is crucial, with polar aprotic solvents like DMAc, DMF, or DMSO often being used to facilitate the reaction. nih.govsemanticscholar.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the C-4 carbon to form a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing substituents and the ring nitrogen. Subsequent expulsion of the halide leaving group yields the final thiolated product. acsgcipr.org

Table 2: Examples of Nucleophilic Thiolation on Heteroaryl Halides

| Heteroaryl Halide | Sulfur Nucleophile | Base / Conditions | Product |

| 2-Chloropyridine | Thiophenol | K₂CO₃ / DMAc | 2-(Phenylthio)pyridine |

| 4-Chloropyridine | Sodium Hydrosulfide (NaHS) | NMP, 100 °C | Pyridine-4-thiol |

| 2-Bromopyridine | 1-Octanethiol | Et₃N / CH₂Cl₂ | 2-(Octylthio)pyridine |

| 5-Bromo-2-chloropyridine | 5-Bromopyridine-2-thiol | Et₃N / CH₂Cl₂ | 2-((5-Bromopyridin-2-yl)thio)-5-bromopyridine |

This table illustrates the versatility of nucleophilic aromatic substitution for creating C-S bonds on pyridine rings. Data compiled from sources. nih.govchemrxiv.org

Formation of the Sulfonamide Moiety at Position 3

The introduction of the sulfonamide group at the C-3 position of the pyridine ring is a multi-step process that begins with the creation of a sulfonyl chloride intermediate from a corresponding thiol.

The conversion of a pyridine thiol to a pyridine sulfonyl chloride is a key transformation. This is typically achieved through oxidative chlorination. Various reagents can effect this transformation, with the choice depending on the substrate's sensitivity and desired yield. A common method involves treating the thiol with chlorine in an aqueous acidic medium. For instance, the oxidation of mercaptopyridines can be performed using chlorine gas or sodium hypochlorite (B82951) solution at low temperatures to generate the corresponding sulfonyl chloride.

A patent describing the synthesis of a related compound, 3-ethylsulfonyl-2-mercaptopyridine, details its conversion to the sulfonyl chloride by introducing chlorine gas in a dichloromethane/water mixture at temperatures between -5°C and 10°C. scbt.com Another established method for converting thiols to sulfonyl chlorides utilizes a combination of hydrogen peroxide and thionyl chloride (SOCl₂), which is highly reactive and provides excellent yields in short reaction times.

Table 1: Representative Conditions for Oxidative Chlorination of Thiols

| Thiol Substrate | Reagent(s) | Solvent | Temperature (°C) | Yield (%) |

| 2-Mercaptopyridine (B119420) | Sodium Hypochlorite / H₂SO₄ | Sulfuric Acid | -15 to 10 | 72 |

| 3-Ethylsulfonyl-2-mercaptopyridine | Chlorine (gas) | Dichloromethane / Water | -5 to 10 | Not specified |

| Various aromatic thiols | H₂O₂ / SOCl₂ | Acetonitrile | Room Temp | ~95 |

This table presents data from analogous reactions to illustrate typical conditions and yields.

Once the sulfonyl chloride is formed, the sulfonamide moiety is readily synthesized by reaction with ammonia or a primary or secondary amine. This is a standard and efficient nucleophilic substitution reaction. The pyridine sulfonyl chloride is typically dissolved in an inert solvent, and an excess of the amine is added. The reaction often proceeds smoothly to give the desired sulfonamide in high yield. The synthesis of related N-substituted pyridine sulfonamides, such as 5-Bromo-N-ethylpyridine-3-sulfonamide, demonstrates this common procedure. sigmaaldrich.com The reaction is often carried out in the presence of a base like pyridine to neutralize the HCl generated during the reaction. google.com

Table 2: Examples of Sulfonamide Formation via Direct Amination

| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) |

| Aryl Sulfonyl Chlorides | Various Amines | Pyridine | Acetonitrile / Water | 94-98 |

| Benzenesulfonyl Chloride | Aniline | Pyridine | Not specified | 100 |

| 3-Aminoisoxazolo[5,4-b]pyridine | Benzenesulfonyl Chloride | Pyridine | Not specified | 78 |

This table presents data from analogous reactions to illustrate typical conditions and yields.

An alternative strategy for constructing the sulfonamide involves starting with a suitably halogenated pyridine derivative. For the target molecule, a precursor such as 3-bromo-4-chloropyridine or a related dihalopyridine could be envisioned. scbt.comsigmaaldrich.comambeed.com This approach relies on the differential reactivity of the halogens. One halogen could be selectively displaced by a sulfur nucleophile to introduce the thiol (or a protected version), while the other position is used to install the sulfonamide group.

The introduction of the sulfonamide can be achieved through methods like palladium-catalyzed coupling of a halopyridine with a sulfonamide or by converting the halide into a sulfonyl chloride via lithium-halogen exchange followed by quenching with sulfur dioxide and subsequent chlorination. The existence of intermediates like 4-Chloropyridine-3-sulfonamide suggests the feasibility of building the molecule from a halogenated pyridine scaffold. bldpharm.comambeed.com

Advanced Synthetic Techniques for Analogues

To explore the structure-activity relationships of 5-Bromo-4-mercaptopyridine-3-sulfonamide, the synthesis of various analogues is necessary. Advanced techniques like multicomponent reactions offer an efficient way to generate a library of related compounds.

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are a powerful tool in modern synthetic chemistry. acsgcipr.org For generating analogues of the target compound, MCRs that form the pyridine ring itself are particularly valuable.

The Hantzsch pyridine synthesis, for example, is a well-known MCR that combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source to produce a dihydropyridine, which can then be oxidized to the corresponding pyridine. youtube.com By varying the aldehyde, β-ketoester, and other components, a wide array of substituted pyridines can be accessed. nih.gov These pyridine cores can then be subjected to further functionalization—such as halogenation, conversion to thiols, and sulfonamidation—to produce a diverse range of analogues. Other MCRs have been developed to directly produce highly functionalized sulfonamides, which could be adapted for the synthesis of novel pyridine-based structures. acs.orgacs.orgrsc.org This approach allows for the rapid generation of molecular diversity from simple starting materials.

Click Chemistry (CuAAC) Applications for Pyridine Sulfonamide Derivatives

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful and versatile tool for chemical synthesis. nih.govresearchgate.net This reaction is known for its high efficiency, mild reaction conditions, and remarkable chemo- and regioselectivity, making it ideal for creating complex molecules from modular building blocks. researchgate.netmdpi.com The core of the CuAAC reaction is the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.gov

In the context of pyridine sulfonamides, CuAAC provides a robust method for derivatization. By introducing either an azide or an alkyne functionality onto a pyridine sulfonamide scaffold, chemists can readily link it to a wide array of molecules, including other heterocycles, peptides, or molecular probes. nih.govnih.gov For instance, a pyridine sulfonamide bearing a terminal alkyne could be "clicked" with an azido-functionalized molecule to generate novel hybrid compounds. This strategy is frequently employed in drug discovery to generate libraries of compounds for biological screening. researchgate.netnih.gov The resulting triazole ring is not merely a linker; it can act as a bioisostere for an amide bond and participate in hydrogen bonding or metal coordination, potentially influencing the biological activity of the final conjugate. nih.govresearchgate.net

Table 1: Key Features of CuAAC Click Chemistry for Derivatization

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Copper(I)-catalyzed Azide-Alkyne 1,3-dipolar cycloaddition. | nih.gov |

| Key Product | 1,4-disubstituted 1,2,3-triazole ring. | researchgate.net |

| Conditions | Typically mild, often performed in various solvents, across a wide pH and temperature range. | nih.gov |

| Advantages | High yield, high selectivity, excellent functional group tolerance, robust reaction. | researchgate.net |

| Applications | Drug discovery, bioconjugation, materials science, synthesis of complex molecular architectures. | mdpi.comnih.gov |

Flow Chemistry in Bromopyridine Functionalization

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. acs.org These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and potential for straightforward scaling-up. acs.orgtechnologynetworks.com

The functionalization of bromopyridines is particularly well-suited to flow chemistry methodologies. Electrophilic bromination, for example, can be difficult to control in batch due to its exothermic nature, often leading to over-bromination. technologynetworks.com In a flow system, superior mixing and temperature control allow for a more precise reaction, essentially turning the process into a titration and enabling rapid reactions at elevated temperatures with higher reproducibility. technologynetworks.com Furthermore, many metal-catalyzed reactions, such as C-H functionalization or cross-coupling on bromopyridine substrates, have been successfully translated to flow systems. acs.org This transition can lead to optimized reaction conditions, reduced reaction times, and higher yields compared to batch methods. acs.orgresearchgate.net The ability to integrate in-line purification and analysis steps makes flow chemistry a powerful tool for the high-throughput synthesis and optimization of pyridine derivatives. uc.pt

Metal-Catalyzed Cross-Coupling Strategies for Pyridine Modification

Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For the modification of 5-Bromo-4-mercaptopyridine-3-sulfonamide, the bromine atom serves as an excellent handle for such reactions. Palladium-based catalysts are frequently employed due to their high functional group tolerance and versatility. wikipedia.orgresearchgate.net

Several key cross-coupling reactions are applicable to bromopyridine substrates:

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a widely used method for forming aryl-aryl or aryl-heteroaryl bonds. researchgate.netnih.gov For instance, reacting a bromopyridine with an aryl boronic acid can introduce diverse aromatic substituents at the bromine position. nih.govacs.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the bromopyridine, catalyzed by palladium and a copper co-catalyst. It is a powerful method for installing alkynyl groups onto the pyridine ring. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond by coupling the bromopyridine with an amine. It is a key method for synthesizing N-arylated pyridine derivatives. researchgate.net

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner with the bromopyridine, catalyzed by palladium or nickel. researchgate.net

These strategies allow for the systematic modification of the pyridine core, providing access to a vast chemical space from a single brominated precursor. ethernet.edu.et

Table 2: Common Metal-Catalyzed Cross-Coupling Reactions for Bromopyridines

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid/ester | Pd(0) or Pd(II) + Base | C-C | researchgate.netnih.gov |

| Sonogashira | Terminal alkyne | Pd catalyst + Cu(I) co-catalyst + Base | C-C (sp) | researchgate.net |

| Buchwald-Hartwig | Amine | Pd catalyst + Base | C-N | researchgate.net |

| Negishi | Organozinc reagent | Pd or Ni catalyst | C-C | researchgate.net |

Chemical Reactivity of 5-Bromo-4-mercaptopyridine-3-sulfonamide

Nucleophilic Substitution Reactions at the Bromine Position

The pyridine ring is considered an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with electron-withdrawing groups. In 5-Bromo-4-mercaptopyridine-3-sulfonamide, the bromine atom at the 5-position can potentially be displaced by strong nucleophiles. The reactivity towards SNAr is enhanced by the cumulative electron-withdrawing effects of the ring nitrogen and the sulfonamide group. Common nucleophiles such as alkoxides, thiolates, and amines can be used to displace the bromide, leading to the formation of new C-O, C-S, or C-N bonds, respectively.

Thiol Group Reactivity: Oxidation and Disulfide Formation

The thiol (mercapto) group (-SH) is a highly reactive functionality. nih.gov Its most common reaction is oxidation. Under mild oxidizing conditions, two thiol groups can couple to form a disulfide bond (R-S-S-R). researchgate.netchemrxiv.org This reaction is often reversible upon treatment with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). thermofisher.com The thiol group is readily deprotonated to form a thiolate anion (R-S⁻), which is a strong nucleophile and is the species that typically undergoes oxidation. nih.gov

Stronger oxidizing agents can further oxidize the thiol group to a series of sulfur oxyacids. nih.gov

Sulfenic acid (R-SOH)

Sulfinic acid (R-SO₂H)

Sulfonic acid (R-SO₃H)

The formation of these higher oxidation states is generally irreversible. nih.gov The specific outcome of the oxidation depends on the nature of the oxidant and the reaction conditions.

Pyridine Ring Activation and Subsequent Transformations

The chemical behavior of "5-Bromo-4-mercaptopyridine-3-sulfonamide" is dictated by the interplay of the electronic properties of its three substituents: the bromo, mercapto, and sulfonamide groups. These groups collectively influence the electron density of the pyridine ring, thereby determining its susceptibility to activation and subsequent chemical transformations. The pyridine ring is inherently electron-deficient compared to benzene, and the presence of two strong electron-withdrawing groups, the bromo and sulfonamide substituents, further deactivates the ring towards electrophilic aromatic substitution (EAS). Conversely, these electron-withdrawing properties enhance the ring's susceptibility to nucleophilic aromatic substitution (NAS).

The mercapto group at the C-4 position introduces additional complexity due to its ability to exist in a tautomeric equilibrium with the corresponding pyridinethione form. The predominant tautomer will significantly influence the electronic distribution and reactivity of the pyridine ring.

Challenges in Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution on the pyridine ring of 5-Bromo-4-mercaptopyridine-3-sulfonamide is anticipated to be exceedingly difficult. The cumulative electron-withdrawing effects of the bromo and sulfonamide groups render the ring highly electron-deficient and thus, unreactive towards common electrophiles.

The sulfonamide group at the C-3 position is a powerful deactivating group and a meta-director.

The bromo group at the C-5 position is also deactivating and directs incoming electrophiles to its meta positions (C-2 and C-4, which are already substituted, and C-6).

Therefore, any potential electrophilic attack would be directed towards the C-2 and C-6 positions, which are already sterically hindered and electronically deactivated. Forcing conditions, such as high temperatures and strong acid catalysis, would likely be required, which could lead to decomposition of the molecule.

Nucleophilic Aromatic Substitution as a Primary Transformation Pathway:

The highly electron-deficient nature of the pyridine ring in 5-Bromo-4-mercaptopyridine-3-sulfonamide makes it a prime candidate for nucleophilic aromatic substitution. The electron-withdrawing sulfonamide group strongly activates the ring for nucleophilic attack, particularly at the ortho (C-2 and C-4) and para (C-6) positions.

Potential Nucleophilic Substitution Reactions:

| Nucleophile | Reagent Example | Potential Product(s) | Reaction Conditions |

| Alkoxide | Sodium methoxide | 2-Methoxy-5-bromo-4-mercaptopyridine-3-sulfonamide or 6-Methoxy-5-bromo-4-mercaptopyridine-3-sulfonamide | Elevated temperatures |

| Amines | Ammonia, primary/secondary amines | 2-Amino-5-bromo-4-mercaptopyridine-3-sulfonamide or 6-Amino-5-bromo-4-mercaptopyridine-3-sulfonamide | High pressure and temperature |

| Thiolates | Sodium thiomethoxide | 2-(Methylthio)-5-bromo-4-mercaptopyridine-3-sulfonamide or 6-(Methylthio)-5-bromo-4-mercaptopyridine-3-sulfonamide | Aprotic solvent |

Transformations Involving the Substituents:

The functional groups attached to the pyridine ring can also undergo various transformations, which in turn can modify the reactivity of the ring itself.

Mercapto Group Transformations: The sulfur atom of the mercapto/thione group is nucleophilic and can readily undergo S-alkylation, S-acylation, or oxidation. Alkylation of the mercapto group would lock it in the thioether form, altering the electronic landscape of the pyridine ring.

Sulfonamide Group Transformations: The sulfonamide moiety is generally stable but can undergo hydrolysis under harsh acidic or basic conditions, although this is typically a difficult transformation.

Bromo Group Transformations: The bromo substituent can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. These reactions would allow for the introduction of a wide variety of substituents at the C-5 position, thereby enabling the synthesis of a diverse library of derivatives.

Hypothetical Cross-Coupling Reaction:

| Coupling Partner | Catalyst | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | 5-Phenyl-4-mercaptopyridine-3-sulfonamide |

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 5-Vinyl-4-mercaptopyridine-3-sulfonamide |

| Styrene | Pd(OAc)₂ | 5-Styryl-4-mercaptopyridine-3-sulfonamide |

Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides critical information about the functional groups and bonding arrangements within a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For 5-Bromo-4-mercaptopyridine-3-sulfonamide, the key functional groups—sulfonamide (SO₂NH₂), mercaptan (SH), and the substituted pyridine (B92270) ring—are expected to exhibit characteristic absorption bands.

The sulfonamide group would be identified by several distinct vibrations: asymmetric and symmetric stretching of the S=O bonds, typically found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively. The N-H stretching vibrations of the primary sulfonamide would appear as two bands in the 3350-3250 cm⁻¹ range. Furthermore, the S-N stretching vibration is expected around 900 cm⁻¹.

The mercaptan (S-H) stretching vibration is characteristically weak and appears in the 2600-2550 cm⁻¹ region. Its detection can sometimes be challenging due to its low intensity. The C-S stretching vibration may be observed in the 800-600 cm⁻¹ range.

The substituted pyridine ring will show several characteristic bands. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations typically occur in the 1600-1400 cm⁻¹ region. The presence of a bromine substituent on the ring would result in a C-Br stretching vibration, which is expected at lower frequencies, generally in the 600-500 cm⁻¹ range.

Expected FT-IR Data for 5-Bromo-4-mercaptopyridine-3-sulfonamide

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Sulfonamide) | 3350 - 3250 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| S-H Stretch (Mercaptan) | 2600 - 2550 | Weak |

| C=C, C=N Ring Stretch | 1600 - 1400 | Medium-Strong |

| S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | 1160 - 1120 | Strong |

| S-N Stretch | ~900 | Medium |

| C-S Stretch | 800 - 600 | Medium-Weak |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This often means that symmetric vibrations and bonds involving heavier atoms produce strong Raman signals.

For 5-Bromo-4-mercaptopyridine-3-sulfonamide, the symmetric stretching of the S=O bonds in the sulfonamide group would be expected to produce a strong Raman band. The S-H and C-S stretching vibrations of the mercapto group are also typically more prominent in Raman spectra compared to FT-IR. The pyridine ring vibrations, particularly the ring breathing modes, are known to be strong Raman scatterers. ethz.chresearchgate.net The C-Br stretch should also be easily observable in the Raman spectrum.

Expected Raman Data for 5-Bromo-4-mercaptopyridine-3-sulfonamide

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium |

| S-H Stretch (Mercaptan) | 2600 - 2550 | Medium |

| Pyridine Ring Breathing | ~1000 | Strong |

| S=O Symmetric Stretch | 1160 - 1120 | Strong |

| C-S Stretch | 800 - 600 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules by providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. In 5-Bromo-4-mercaptopyridine-3-sulfonamide, the pyridine ring has two protons. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as distinct signals. The proton at position 2 (adjacent to the nitrogen) would be the most deshielded and appear furthest downfield, likely as a singlet. The proton at position 6 would be less deshielded and also appear as a singlet.

The protons of the sulfonamide (NH₂) group are expected to produce a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The proton of the mercaptan (SH) group would also appear as a singlet, typically in the range of 3-4 ppm, although its position can also be influenced by experimental conditions.

Expected ¹H NMR Data for 5-Bromo-4-mercaptopyridine-3-sulfonamide

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 (Pyridine) | 8.5 - 9.0 | Singlet |

| H-6 (Pyridine) | 7.5 - 8.0 | Singlet |

| NH₂ (Sulfonamide) | 7.0 - 7.5 | Broad Singlet |

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The 5-Bromo-4-mercaptopyridine-3-sulfonamide molecule contains five carbon atoms in the pyridine ring, all of which are in unique chemical environments and should produce five distinct signals. The chemical shifts of these carbons are influenced by the attached substituents.

The carbon atoms bonded to the electronegative nitrogen (C-2 and C-6) will be shifted downfield. The carbon attached to the bromine atom (C-5) will be shifted upfield due to the heavy atom effect. The carbons attached to the sulfonamide (C-3) and mercapto (C-4) groups will also have characteristic chemical shifts.

Expected ¹³C NMR Data for 5-Bromo-4-mercaptopyridine-3-sulfonamide

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 155 |

| C-3 | 140 - 145 |

| C-4 | 130 - 135 |

| C-5 | 115 - 120 |

Two-dimensional (2D) NMR techniques are invaluable for establishing the complete connectivity of a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For 5-Bromo-4-mercaptopyridine-3-sulfonamide, a COSY spectrum would be expected to show no cross-peaks between the two pyridine protons (H-2 and H-6) as they are not adjacent and are separated by more than three bonds, confirming their positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlation). An HSQC spectrum would show a cross-peak connecting the ¹H signal of H-2 to the ¹³C signal of C-2, and another cross-peak connecting the ¹H signal of H-6 to the ¹³C signal of C-6. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. For instance, the proton at H-2 would be expected to show correlations to C-3 and C-4. The proton at H-6 would show correlations to C-4 and C-5. These long-range correlations would be instrumental in confirming the substitution pattern on the pyridine ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern provides a "fingerprint" that helps in structural elucidation. For 5-Bromo-4-mercaptopyridine-3-sulfonamide (C₅H₅BrN₂O₂S₂), the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

The fragmentation in sulfonamides often involves the cleavage of the S-N and C-S bonds. nih.gov Key fragmentation pathways for this molecule would likely include the loss of the sulfonamide group (-SO₂NH₂) and cleavage of the pyridine ring.

Table 1: Predicted EI-MS Fragmentation Data for 5-Bromo-4-mercaptopyridine-3-sulfonamide

| Fragment Ion | Proposed Structure | m/z (relative to ⁷⁹Br) |

|---|---|---|

| [M]+ | [C₅H₅BrN₂O₂S₂]+ | 284 |

| [M - NH₂]+ | [C₅H₄BrN O₂S₂]+ | 268 |

| [M - SO₂NH₂]+ | [C₅H₄BrNS]+ | 204 |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. mdpi.com This technique is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other molecules with the same nominal mass. For 5-Bromo-4-mercaptopyridine-3-sulfonamide, HR-MS would confirm its elemental formula (C₅H₅BrN₂O₂S₂).

Table 2: HR-MS Data for 5-Bromo-4-mercaptopyridine-3-sulfonamide

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₅⁷⁹BrN₂O₂S₂ |

| Calculated Exact Mass | 283.8982 u |

| Measured Exact Mass | 283.8985 u (Example) |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule, which is related to the presence of chromophores. The pyridine ring, along with its substituents (bromo, mercapto, and sulfonamide groups), acts as a chromophore in 5-Bromo-4-mercaptopyridine-3-sulfonamide. The absorption maxima (λmax) are influenced by the electronic nature of these substituents and the solvent used. For instance, 4-mercaptopyridine (B10438) is known to exist in different tautomeric forms which can be identified by their distinct electronic absorption spectra. nih.gov

Solid-State Structural Determination by X-ray Crystallography

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystal.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. mdpi.com For sulfonamide derivatives, this analysis is critical for understanding the geometry around the sulfur atom and the orientation of the substituent groups. nih.gov The analysis also elucidates intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.gov The ability of sulfonamides to form various intermolecular hydrogen bonds, particularly N-H···O interactions, is a key factor in their crystal engineering. lookchem.com

Crystal System and Space Group Determination

The initial step in crystal structure determination is to identify the crystal system and space group from the diffraction pattern. ijsr.net This provides information about the symmetry of the unit cell, which is the basic repeating unit of the crystal lattice. Pyridine sulfonamide derivatives have been observed to crystallize in various systems, including monoclinic and orthorhombic systems. researchgate.netacs.org The specific crystal system and space group for 5-Bromo-4-mercaptopyridine-3-sulfonamide would depend on the molecular packing and intermolecular forces. For example, a related compound, 4-amino-N-(5-methyl-lisoxazole-3-yl)-benzene sulfanilamide, was found to crystallize in the monoclinic system with the space group C2/c. ijsr.net

Table 3: Illustrative Crystallographic Data

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

Intermolecular Interactions in the Crystalline Lattice

The crystal packing of 5-bromo-4-mercaptopyridine-3-sulfonamide is anticipated to be a complex interplay of directional intermolecular forces. The sulfonamide group is a potent hydrogen bond donor and acceptor, the mercaptopyridine ring can engage in various hydrogen bonding and stacking interactions, and the bromine atom is a potential halogen bond donor.

Hydrogen Bonding in the Sulfonamide Moiety:

A systematic study of pyridine sulfonamides reveals that the sulfonamide group consistently participates in robust hydrogen bonding networks. lookchem.comacs.org In the crystal structure of 3-pyridinesulfonamide, which is a structural analogue of the target molecule, both N-H···O and N-H···N hydrogen bonds are observed. lookchem.com The amide protons (N-H) act as hydrogen bond donors to the sulfonyl oxygen atoms (S=O) and the pyridine nitrogen atom of adjacent molecules. This typically results in the formation of dimeric or catemeric supramolecular synthons. lookchem.com For instance, in 3-pyridinesulfonamide, inversion-related molecules form dimers through N-H···O and N-H···N interactions, creating R2 2(8) and R2 2(12) ring motifs. lookchem.com

Interactive Data Table: Predicted Hydrogen Bonds Involving the Sulfonamide Group

| Donor | Acceptor | Type of Interaction | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| N-H (sulfonamide) | O=S (sulfonamide) | Intermolecular Hydrogen Bond | 2.8 - 3.0 | 160 - 180 |

| N-H (sulfonamide) | N (pyridine) | Intermolecular Hydrogen Bond | 2.9 - 3.1 | 150 - 170 |

Tautomerism and Hydrogen Bonding in the 4-Mercaptopyridine Moiety:

In the solid state, 4-mercaptopyridine exists predominantly in its tautomeric form, pyridine-4-thione. rsc.org This is significant as it presents an N-H group for hydrogen bonding, which is a stronger proton donor than an S-H group. rsc.org The crystal structure of 4-mercaptopyridine demonstrates that the molecules are linked by N-H···S hydrogen bonds, forming chains or dimeric motifs. rsc.org In co-crystals of 4-mercaptopyridine, N-H···S hydrogen bonds are a recurring feature, stabilizing the crystal lattice. rsc.org Therefore, it is highly probable that the 4-mercaptopyridine-3-sulfonamide (B186366) portion of the target molecule will also exist in the thione form in the crystal, leading to strong N-H···S interactions.

Interactive Data Table: Predicted Hydrogen Bonds Involving the Pyridine-4-thione Moiety

| Donor | Acceptor | Type of Interaction | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| N-H (thione) | S=C (thione) | Intermolecular Hydrogen Bond | 3.2 - 3.4 | 160 - 180 |

Halogen Bonding Involving the Bromine Atom:

The presence of a bromine atom on the pyridine ring introduces the possibility of halogen bonding. researchgate.netnih.gov Halogen bonds are directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov In brominated pyridine derivatives, the bromine atom can act as a halogen bond donor to various acceptors, including nitrogen, oxygen, and even other halogen atoms. researchgate.netnih.gov In the crystal structures of 2,5-dihalopyridine-copper(I) halide coordination polymers, C-Br···Br and C-Br···I halogen bonds have been observed. nih.gov Furthermore, studies on brominated pyridine functionalized resorcinarene (B1253557) tetrapodands have shown clear bromine-bromine interactions influencing the crystal packing. researchgate.net In the context of 5-bromo-4-mercaptopyridine-3-sulfonamide, the bromine atom could form halogen bonds with the pyridine nitrogen, a sulfonyl oxygen, or the sulfur atom of a neighboring molecule.

Interactive Data Table: Predicted Halogen Bonds

| Donor | Acceptor | Type of Interaction | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| C-Br | N (pyridine) | Halogen Bond | 3.0 - 3.3 | ~165 |

| C-Br | O=S (sulfonamide) | Halogen Bond | 3.1 - 3.4 | ~165 |

| C-Br | S=C (thione) | Halogen Bond | 3.3 - 3.6 | ~165 |

Other Potential Intermolecular Interactions:

Comprehensive Review of 5-Bromo-4-mercaptopyridine-3-sulfonamide: Biological Activity and In Vitro Molecular Mechanisms

Following a comprehensive review of publicly available scientific literature, it has been determined that there is no specific research data detailing the biological activity and in vitro molecular mechanisms of the chemical compound 5-Bromo-4-mercaptopyridine-3-sulfonamide. Extensive searches for this particular compound in relation to various enzymatic inhibition profiles and antimicrobial modalities did not yield any specific findings.

The requested article structure, focusing on the compound's effects on Carbonic Anhydrase (CA), Dihydropteroate (B1496061) Synthase (DHPS), Cholinesterases, Alpha-Amylase, and Urease, as well as its antimicrobial properties, cannot be populated with scientifically accurate and specific information at this time.

While the broader class of sulfonamides, to which this compound belongs, is known for a wide range of biological activities, providing generalized information would not adhere to the specific focus on "5-Bromo-4-mercaptopyridine-3-sulfonamide." Research on sulfonamides often explores their potential as inhibitors of various enzymes. For instance, different pyridine-3-sulfonamide (B1584339) derivatives have been investigated as inhibitors of carbonic anhydrase, an enzyme family involved in numerous physiological processes. mdpi.comnih.gov

Similarly, the sulfonamide functional group is a well-established pharmacophore for the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of many microorganisms. wikipedia.orgnih.gov This inhibition forms the basis of the antibacterial action of sulfa drugs. Likewise, various sulfonamide derivatives have been synthesized and evaluated for their inhibitory potential against other enzymes like urease and cholinesterases. nih.govmdpi.com The potential for alpha-amylase inhibition by various chemical compounds is also an active area of research. nih.govnih.gov

However, the specific biological activities of a molecule are determined by its unique three-dimensional structure and the precise arrangement of its functional groups. The presence and position of the bromo and mercapto groups on the pyridine ring of 5-Bromo-4-mercaptopyridine-3-sulfonamide would significantly influence its interaction with biological targets. Without specific experimental data, any discussion of its enzyme inhibition profiles or antimicrobial modalities would be purely speculative.

Therefore, until specific research is conducted and published on 5-Bromo-4-mercaptopyridine-3-sulfonamide, a detailed and scientifically validated article on its biological activities as per the requested outline cannot be generated.

Biological Activity Investigations in Vitro Molecular Mechanisms

Antimicrobial Modalities

Investigation of Antibacterial Potency against Bacterial Strains

While specific studies on 5-Bromo-4-mercaptopyridine-3-sulfonamide are not extensively detailed in publicly available research, the broader class of sulfonamides, characterized by the -SO₂NH₂ functional group, is well-established for its antibacterial properties. nih.govnih.gov These synthetic antimicrobial agents are known to be effective against a range of gram-positive and certain gram-negative bacteria. nih.gov The mechanism of action for sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. nih.gov By acting as a competitive antagonist to 4-aminobenzoic acid (PABA), sulfonamides disrupt the metabolic pathway for folate production, which is essential for bacterial DNA and protein synthesis, leading to a bacteriostatic effect. nih.gov

Research into related brominated sulfonamide structures, such as 5-bromo-N-alkylthiophene-2-sulfonamides, has demonstrated efficacy against clinically significant resistant strains like New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae. nih.gov Similarly, studies on isoxazolo[5,4-b]pyridine (B12869864) sulfonamide derivatives have shown antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli. researchgate.net These findings suggest that the combination of a pyridine (B92270) ring, a sulfonamide group, and halogenation—features present in 5-Bromo-4-mercaptopyridine-3-sulfonamide—are promising for antibacterial activity. However, specific minimum inhibitory concentration (MIC) data for 5-Bromo-4-mercaptopyridine-3-sulfonamide against various bacterial strains is not available in the reviewed literature.

Antiviral Activity Assessment

The antiviral potential of sulfonamide derivatives is a growing area of research, with studies showing activity against a diverse array of viruses. mdpi.comnih.gov The structural framework of sulfonamides combined with various heterocyclic rings, such as pyridine, has been explored for the development of new antiviral agents. mdpi.comacs.org These compounds have been investigated for activity against both DNA and RNA viruses, including Herpes Simplex Virus-1 (HSV-1), Coxsackievirus B4 (CBV4), Hepatitis A Virus (HAV), and Human Adenovirus 7 (HAdV7). nih.govacs.org

For instance, certain benzothiazole-bearing N-sulfonamide 2-pyridone derivatives have shown promising viral reduction percentages against CBV4, HSV-1, and HAV. acs.org The mechanism of action can be varied, with some sulfonamides acting as inhibitors of crucial viral enzymes. mdpi.com While the general class of pyridine-based sulfonamides has demonstrated antiviral potential, specific experimental data, such as IC₅₀ (half-maximal inhibitory concentration) or CC₅₀ (half-maximal cytotoxic concentration) values, for 5-Bromo-4-mercaptopyridine-3-sulfonamide have not been reported in the available scientific literature.

Molecular Mechanisms of Antitumor Activity (In Vitro Cell Line Studies)

Sulfonamide-based compounds have attracted significant attention in oncology for their potential as anticancer agents. nih.govtum.de Their mechanisms of action are diverse and can include the inhibition of carbonic anhydrase, disruption of the cell cycle, and interference with microtubule assembly. tum.de

Studies on structurally related compounds provide insight into the potential of this chemical class. For example, 2,5-Dichlorothiophene-3-sulfonamide has shown potent cytotoxic activity against HeLa (cervical cancer), MDA-MB231, and MCF-7 (breast cancer) cell lines, with GI₅₀ (half-maximal growth inhibition) values in the low micromolar range. nih.govnih.gov The antitumor effects of some sulfonamides have been linked to their ability to bind to DNA. nih.gov Furthermore, isoxazolo[5,4-b]pyridine sulfonamide derivatives have demonstrated a 50% inhibition of proliferation in the MCF-7 breast carcinoma cell line. researchgate.net Although these findings highlight the anticancer potential of brominated and pyridine-containing sulfonamides, specific in vitro studies detailing the cytotoxic effects and molecular mechanisms of 5-Bromo-4-mercaptopyridine-3-sulfonamide on cancer cell lines are not present in the reviewed literature.

| Compound Class | Cell Line | Activity Metric | Result (µM) |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | GI₅₀ | 7.2 ± 1.12 |

| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB231 | GI₅₀ | 4.62 ± 0.13 |

| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | GI₅₀ | 7.13 ± 0.13 |

Mercaptopyridine Ligand Complexes in Bioinorganic Chemistry

Synthesis and Characterization of Metal Complexes

The coordination chemistry of ligands containing both sulfonamide and mercaptopyridine moieties is an area of significant interest due to the potential for enhanced biological activity upon complexation with metal ions. sci-hub.seresearchgate.net The mercapto (thiol) group and the nitrogen atoms within the pyridine ring and sulfonamide group are excellent donor sites for coordinating with transition metals. researchgate.netnih.gov

The general synthesis of such metal complexes typically involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates) in a solvent like ethanol (B145695) or methanol, often under reflux. sci-hub.senih.gov Characterization of the resulting complexes is performed using a suite of analytical techniques. Infrared (IR) spectroscopy helps confirm the coordination of the metal to the donor atoms, while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural details. nih.govacs.org X-ray crystallography can be used to determine the precise three-dimensional structure and coordination geometry of the complex, which can be tetrahedral, square planar, or octahedral depending on the metal ion and ligand stoichiometry. researchgate.netrsc.org While these methods are standard for analogous compounds, specific reports on the synthesis and full characterization of metal complexes with 5-Bromo-4-mercaptopyridine-3-sulfonamide as the ligand were not found.

In Vitro Cytotoxic Effects of Metal Complexes

The formation of metal complexes with biologically active ligands can lead to compounds with enhanced cytotoxic properties compared to the free ligand. nih.govmdpi.com This enhancement may be due to factors such as increased lipophilicity, which facilitates passage through cell membranes, or the metal ion itself participating in redox reactions that induce cellular damage. mdpi.com

Applications in Materials Science and Surface Chemistry

Self-Assembled Monolayers (SAMs) Formation with Mercaptopyridine Derivatives

Mercaptopyridine derivatives are known to form self-assembled monolayers (SAMs) on various metal surfaces, particularly gold. researchgate.netacs.org These organized molecular layers are of great interest for modifying surface properties and creating functional interfaces. The presence of the thiol (-SH) group in 5-Bromo-4-mercaptopyridine-3-sulfonamide allows for its chemisorption onto gold surfaces, a process that has been extensively studied for related thiol compounds. acs.orgnih.gov

The formation of SAMs is a dynamic process governed by adsorption kinetics. For mercaptopyridine compounds, adsorption onto a gold surface is typically a rapid process. acs.org The initial adsorption is followed by a slower organization phase where the molecules arrange into a more ordered monolayer. The rate of adsorption and the final structure of the monolayer can be influenced by factors such as the solvent, concentration, and temperature. conicet.gov.ar Studies on engineered peptides with gold-binding capabilities have shown that adsorption can follow Langmuir models, with equilibrium constants indicating strong surface binding. nih.gov The adsorption of gold onto activated carbon has also been modeled, revealing that the process is spontaneous and exothermic. mdpi.com

The presence of bulky substituents, such as the bromo and sulfonamide groups in 5-Bromo-4-mercaptopyridine-3-sulfonamide, is expected to influence the adsorption kinetics and the potential for surface reconstructions of the underlying metal substrate. These groups can introduce steric hindrance, potentially slowing down the self-assembly process and affecting the final packing density of the monolayer.

Table 1: Comparison of Adsorption Characteristics of Thiolated Molecules on Gold Surfaces

| Molecule Type | Adsorption Behavior | Kinetic Model | Reference |

| Engineered Gold Binding Peptide | Biexponential adsorption, preferential binding based on surface topology | Langmuir | nih.gov |

| Thiolated Polyethylene Glycol | Competitive adsorption kinetics, second-order desorption | Second-order desorption | nist.gov |

| 4-Mercaptopyridine (B10438) | Rapid initial adsorption followed by slower organization | - | acs.org |

This table provides a comparative overview of adsorption behaviors for different thiolated molecules on gold surfaces, offering insights into the potential adsorption kinetics of 5-Bromo-4-mercaptopyridine-3-sulfonamide.

The orientation of molecules within a SAM is crucial for determining the surface properties. For mercaptopyridines, the orientation is influenced by the interaction of the sulfur atom with the metal surface and the intermolecular interactions between the pyridine (B92270) rings. researchgate.netmdpi.com The pyridine ring can adopt various tilt angles with respect to the surface. researchgate.net The packing density of SAMs is a measure of how closely the molecules are arranged on the surface.

The bromo and sulfonamide groups in 5-Bromo-4-mercaptopyridine-3-sulfonamide are anticipated to have a significant impact on both the molecular orientation and packing density. The steric bulk of these groups may prevent the formation of highly dense, crystalline-like monolayers that are observed with simpler alkanethiols. However, intermolecular hydrogen bonding involving the sulfonamide group could promote a more ordered, albeit less dense, assembly. Studies on alkanethiols with carboxylic acid terminal groups have shown that hydrogen bonding can lead to more ordered monolayers with higher packing densities of the terminal groups. rsc.org

Table 2: Factors Influencing Molecular Orientation and Packing Density in SAMs

| Factor | Influence on SAM Structure | Examples | Reference |

| Substituent Groups | Steric hindrance can decrease packing density. Hydrogen bonding can increase order. | Bulky alkyl groups vs. hydrogen-bonding carboxyl groups. | rsc.org |

| Solvent | Can affect intermolecular interactions and the final monolayer structure. | Ethanol (B145695) vs. aqueous solutions for 4-mercaptopyridine. | researchgate.net |

| pH | Can alter the protonation state of functional groups, affecting intermolecular forces. | pH-dependent phase transitions of 4-mercaptopyridine SAMs. | nih.gov |

This interactive table summarizes key factors that influence the structure of self-assembled monolayers, which would be relevant for predicting the behavior of 5-Bromo-4-mercaptopyridine-3-sulfonamide.

Ligand Design for Catalysis and Coordination Chemistry

The pyridine nitrogen and the mercapto sulfur of 5-Bromo-4-mercaptopyridine-3-sulfonamide make it an excellent candidate as a ligand in coordination chemistry. mdpi.comrsc.org These donor atoms can coordinate to a variety of transition metals, forming stable complexes with potential applications in catalysis. nih.govmdpi.comrsc.orgscispace.com

The electronic properties of the ligand, and consequently the catalytic activity of its metal complexes, can be tuned by the bromo and sulfonamide substituents. The electron-withdrawing nature of these groups can influence the electron density at the metal center, thereby affecting its reactivity. Mercaptopyridine-functionalized palladium complexes have demonstrated high catalytic activity in Suzuki-Miyaura coupling reactions. acs.org Furthermore, iron(II) complexes with 2-mercaptopyridine (B119420) have been synthesized as analogues for the active sites of rubredoxin. rsc.org The coordination chemistry of mercaptocarboxylate ligands has also been explored, revealing different bridging and chelating behaviors. researchgate.net

Development of Functionalized Materials

The versatile chemical nature of 5-Bromo-4-mercaptopyridine-3-sulfonamide allows for its incorporation into a range of functionalized materials. The mercapto group can be used to anchor the molecule to surfaces or nanoparticles, while the pyridine ring and its substituents can impart specific functionalities.

For instance, mesoporous silica (B1680970) functionalized with 2-mercaptopyridine has been shown to be an effective adsorbent for mercury(II) ions from aqueous solutions. researchgate.net Similarly, polymeric derivatives of 2-mercaptopyridine have been developed as reagents in peptide synthesis. nih.gov The ability of mercaptopyridines to functionalize gold nanoparticles is also well-documented, leading to stable colloidal systems with potential applications in sensing and catalysis. researchgate.net The development of functional materials from biomass-derived terpyridines highlights the broad scope for creating materials with tailored properties for applications such as photovoltaics and catalysis. nih.gov The synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides via Suzuki-Miyaura cross-coupling demonstrates a viable route for modifying bromo-substituted aromatic compounds to create novel functional materials. mdpi.com

Outlook and Future Research Directions

Exploration of Novel Synthetic Pathways

Currently, there are no published, peer-reviewed synthetic routes specifically for 5-Bromo-4-mercaptopyridine-3-sulfonamide. Future research would need to establish efficient and scalable methods for its preparation. A logical starting point would be the development of multi-step synthetic sequences, likely beginning from commercially available pyridine (B92270) derivatives. Key chemical transformations to investigate would include regioselective bromination, sulfonation, and the introduction of the mercapto group. Researchers would likely explore various synthetic strategies to optimize yield, purity, and cost-effectiveness. The development of a convergent synthesis, where different fragments of the molecule are prepared separately and then combined, could also be a viable approach.

Advanced Mechanistic Investigations via Integrated Spectroscopic and Computational Approaches

Once a reliable synthetic pathway is established, the next step would be a thorough characterization of the molecule's structure and electronic properties. A combination of spectroscopic techniques and computational modeling would be essential.

| Analytical Technique | Information Gained |

| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms and stereochemistry |

| Infrared (IR) Spectroscopy | Presence of functional groups |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns |

| X-ray Crystallography | Three-dimensional structure in the solid state |

Density Functional Theory (DFT) and other computational methods would complement these experimental techniques by providing insights into the molecule's electronic structure, conformational preferences, and reactivity. Such studies would be crucial for understanding its potential interactions with biological targets.

Identification of New Molecular Targets for Biological Applications (In Vitro)

The sulfonamide functional group is a well-known pharmacophore present in a wide range of clinically used drugs. researchgate.net Therefore, a key area of future research would be to screen 5-Bromo-4-mercaptopyridine-3-sulfonamide against a panel of biologically relevant molecular targets. High-throughput screening (HTS) could be employed to test the compound's activity against a broad range of enzymes and receptors. Based on the structural motifs present in the molecule (a pyridine ring, a sulfonamide, a bromo substituent, and a mercapto group), potential targets could include carbonic anhydrases, kinases, and various bacterial enzymes. Any identified "hits" from these initial screens would then be subjected to more detailed in vitro assays to determine their potency and selectivity.

Rational Design and Synthesis of Chemically Diverse Derivatives

Should initial studies reveal promising biological activity for 5-Bromo-4-mercaptopyridine-3-sulfonamide, the next logical step would be the rational design and synthesis of a library of chemical derivatives. nih.gov This would involve systematically modifying each part of the molecule to establish structure-activity relationships (SAR). For instance, the bromine atom could be replaced with other halogens or alkyl groups. The sulfonamide group could be N-substituted with various aliphatic and aromatic moieties. The mercapto group could be alkylated or oxidized to explore the effects of these changes on biological activity. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery and would be essential for optimizing the therapeutic potential of this chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-4-mercaptopyridine-3-sulfonamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves bromopyridine precursors and sulfonamide-forming reagents. Key steps include:

- Nucleophilic substitution : React 5-bromopyridine derivatives with sulfonating agents (e.g., sulfonyl chlorides) under controlled pH (8–9) to avoid side reactions .

- Mercapto group introduction : Use thiourea or NaSH in polar solvents (e.g., DMF) at 60–80°C to introduce the -SH group .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

Critical Parameters : Temperature control (<5°C during sulfonation) and stoichiometric excess of sulfonating agents (1.2–1.5 eq.) enhance yield .

Q. How should researchers characterize the structure and purity of 5-Bromo-4-mercaptopyridine-3-sulfonamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H NMR (DMSO-d6) identifies aromatic protons (δ 7.8–8.5 ppm) and sulfonamide NH (δ 10–11 ppm). C NMR confirms sulfonamide and bromine substitution patterns .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .

- Mass Spectrometry (MS) : ESI-MS in negative mode detects [M-H] peaks (expected m/z: ~290–300) .

Q. What factors influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric effects : The bromine at position 5 and sulfonamide at position 3 direct reactivity toward position 4 for further functionalization .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .

- Catalysts : Pd-based catalysts (e.g., Pd(PPh3)4) enable Suzuki couplings for biaryl synthesis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions using factorial design to maximize yield and selectivity?

Methodological Answer: Employ a 2 factorial design to evaluate:

- Variables : Temperature (60–100°C), reagent molar ratio (1:1 to 1:2), and reaction time (4–12 hours).

- Response Surface Methodology (RSM) : Models interactions between variables. For example, higher temperatures (>80°C) may reduce selectivity due to decomposition .

Example Optimization Table :

| Variable | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Temperature | 60°C | 100°C | 80°C |

| Molar Ratio | 1:1 | 1:2 | 1:1.5 |

| Time | 4 hours | 12 hours | 8 hours |

Q. What strategies address contradictory biological activity data across studies?

Methodological Answer:

- Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hours) to ensure reproducibility .

- Purity verification : Confirm compound stability using HPLC-MS; degradation products (e.g., oxidized -SH groups) may skew results .

- Dose-response curves : Use Hill slopes to compare EC50 values across studies and identify assay-specific artifacts .

Q. How can researchers study the compound’s selectivity toward specific biological targets (e.g., kinases vs. GPCRs)?

Methodological Answer:

- Competitive binding assays : Use fluorescent probes (e.g., ATP analogs for kinases) to measure IC50 shifts in the presence of competing ligands .

- Molecular docking : AutoDock Vina predicts binding poses in kinase ATP-binding pockets vs. GPCR transmembrane domains. Validate with mutagenesis studies .

Q. How to analyze degradation pathways of 5-Bromo-4-mercaptopyridine-3-sulfonamide under physiological conditions?

Methodological Answer:

- Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS for byproducts (e.g., disulfide formation from -SH oxidation) .

- pH-dependent hydrolysis : Test in buffers (pH 1–9) to identify labile bonds (e.g., sulfonamide hydrolysis at pH <3) .

Q. What computational methods predict interactions between 5-Bromo-4-mercaptopyridine-3-sulfonamide and target enzymes?

Methodological Answer:

Q. How to design toxicological studies for early-stage drug development?

Methodological Answer:

- Ames test : Use Salmonella typhimurium TA98/TA100 strains to assess mutagenicity .

- In vitro cytotoxicity : Measure IC50 in primary hepatocytes (e.g., HepaRG) to predict hepatotoxicity .

Q. How to validate analytical methods for quantifying 5-Bromo-4-mercaptopyridine-3-sulfonamide in biological matrices?

Methodological Answer: Follow ICH Q2(R1) guidelines :

- Linearity : R >0.99 over 1–100 µg/mL.

- Accuracy : 85–115% recovery in spiked plasma samples.

- Precision : ≤15% RSD for intra-/inter-day variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.